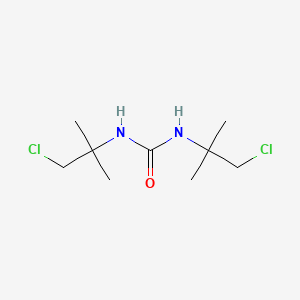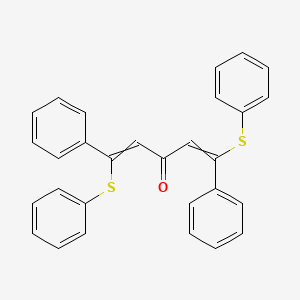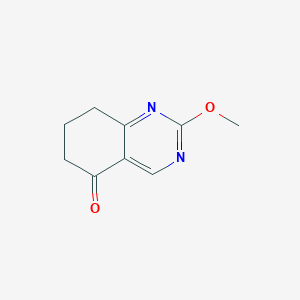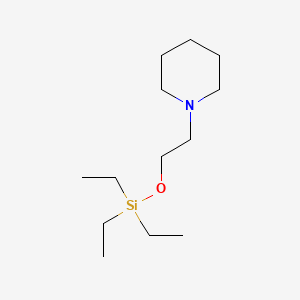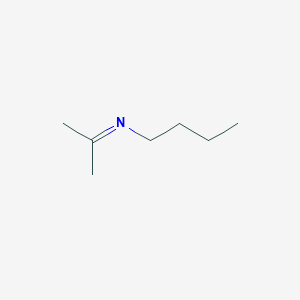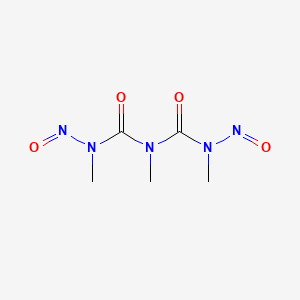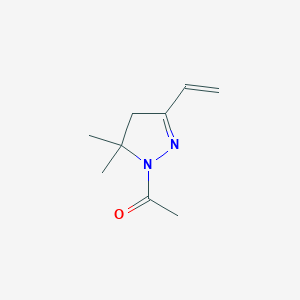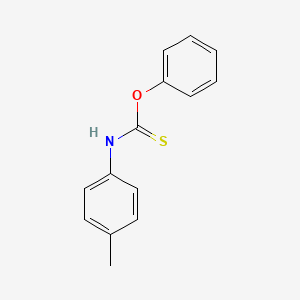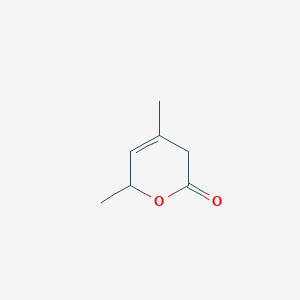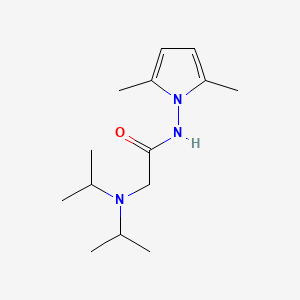
Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a diisopropylamino group and a 2,5-dimethylpyrrol-1-yl group attached to the acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- typically involves the following steps:
Formation of 2,5-dimethylpyrrole: This can be achieved by reacting 2,5-hexanedione with ammonia in the presence of an acid catalyst.
Attachment of the diisopropylamino group: This step involves the reaction of 2,5-dimethylpyrrole with diisopropylamine under suitable conditions to form the desired intermediate.
Formation of the acetamide group: The final step involves the reaction of the intermediate with acetic anhydride to form Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diisopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
科学的研究の応用
Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- involves its interaction with specific molecular targets. The diisopropylamino group can interact with enzymes or receptors, modulating their activity. The 2,5-dimethylpyrrol-1-yl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, depending on the context of its application.
類似化合物との比較
Similar Compounds
Acetamide, N-(2,5-dimethylpyrrol-1-yl)-: Lacks the diisopropylamino group, which may result in different chemical and biological properties.
Acetamide, 2-(diisopropylamino)-N-(pyrrol-1-yl)-: Lacks the methyl groups on the pyrrole ring, which can affect its reactivity and interactions.
Uniqueness
Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- is unique due to the presence of both the diisopropylamino group and the 2,5-dimethylpyrrol-1-yl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
20627-21-8 |
|---|---|
分子式 |
C14H25N3O |
分子量 |
251.37 g/mol |
IUPAC名 |
N-(2,5-dimethylpyrrol-1-yl)-2-[di(propan-2-yl)amino]acetamide |
InChI |
InChI=1S/C14H25N3O/c1-10(2)16(11(3)4)9-14(18)15-17-12(5)7-8-13(17)6/h7-8,10-11H,9H2,1-6H3,(H,15,18) |
InChIキー |
LQCBYEADVVYUTE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1NC(=O)CN(C(C)C)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
